molecular formula C18H15BrN2O2S B3526756 5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3526756
M. Wt: 403.3 g/mol
InChI Key: JDELULJJXIFMBR-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide” is likely to be a synthetic organic compound. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur) also suggests potential biological activity, as thiazoles are found in many important drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, and a bromine and methoxy substituents. The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic substitution reaction. The amide group could be hydrolyzed under acidic or basic conditions. The thiazole ring is relatively stable but could be involved in certain specific reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein in the body and altering its function. Without more information, it’s difficult to predict the exact mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-11-3-5-12(6-4-11)15-10-24-18(20-15)21-17(22)14-9-13(19)7-8-16(14)23-2/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDELULJJXIFMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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